2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSLHPWTRUUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of 1-(2,6-dichloro-3-fluorophenyl)ethanone
One common approach to synthesize this compound involves the chlorination of the methyl group adjacent to the ketone in 1-(2,6-dichloro-3-fluorophenyl)ethanone. This is typically achieved by:
- Reacting the substrate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- The reaction proceeds by substitution of the methyl hydrogen with chlorine, forming the chloroacetyl derivative.
This method is straightforward but requires careful control of reaction conditions to avoid over-chlorination or side reactions.
Synthesis via Reduction and Subsequent Functionalization of 2,6-Dichloro-3-fluoroacetophenone
A more elaborated and industrially relevant method uses 2,6-dichloro-3-fluoroacetophenone as the starting material. The key steps include:
Step 1: Reduction of 2,6-dichloro-3-fluoroacetophenone to the corresponding alcohol
Sodium borohydride (NaBH4) is used to reduce the ketone group to (S)- or racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol under mild conditions (room temperature, ethanol solvent). This step yields the corresponding chiral or racemic alcohol intermediate with high yield (up to 98.7%) and purity.Step 2: Conversion of the alcohol to the chloro-substituted ethanone
The alcohol intermediate can be converted to the chloroacetyl compound by reaction with chlorinating reagents or by oxidation followed by halogenation. Alternatively, the alcohol can be transformed into a phthalic half-ester intermediate, which upon hydrolysis and further treatment yields the chloro-substituted ethanone.
This method benefits from the possibility of enantioselective synthesis if chiral resolution agents are employed, such as (S)-1-phenylethylamine, allowing for high optical purity products suitable for pharmaceutical applications.
Biocatalytic Reduction Routes
Recent advances have introduced biocatalytic methods for the synthesis of chiral intermediates related to this compound:
Ketoreductase enzymes (KREDs) from microbial sources can stereoselectively reduce 2,6-dichloro-3-fluoroacetophenone to the corresponding (S)-alcohol with excellent enantiomeric excess (>99.99%) and good yields (up to 76% isolated yield).
Protein engineering of these enzymes has improved their activity and stability, enabling efficient large-scale biocatalytic processes that are environmentally friendly and potentially more cost-effective than traditional chemical routes.
Halogen Exchange and Organometallic Approaches
Alternative synthetic routes involve halogen exchange reactions or organometallic intermediates:
Use of organometallic reagents derived from haloarenes can introduce the chloroacetyl group on the aromatic ring with high selectivity.
Phase transfer catalysis with metal fluorides and halogenated aromatic precursors can be employed to prepare related fluorinated and chlorinated ethanones, which can be adapted for the target compound.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The reduction of 2,6-dichloro-3-fluoroacetophenone with sodium borohydride is a well-established, high-yielding step that produces the corresponding alcohol intermediate with minimal side reactions. The reaction is typically performed in ethanol at room temperature for 2 hours, followed by acid quenching and extraction.
The subsequent reaction with tetrahydrophthalic anhydride in the presence of catalytic DMAP (4-dimethylaminopyridine) under reflux conditions forms a phthalic half-ester intermediate. This intermediate undergoes resolution with (S)-1-phenylethylamine to yield a salt that upon acid hydrolysis and alkaline treatment gives the desired chiral alcohol, which can be converted to the chloroacetyl compound.
Biocatalytic methods employing engineered ketoreductases demonstrate superior enantioselectivity and operational simplicity. Variants of Chryseobacterium sp. ketoreductase have shown a tenfold increase in catalytic activity and enhanced thermal stability, enabling efficient conversion of substrates at high concentrations and yielding enantiopure products suitable for pharmaceutical intermediates.
Organometallic and phase transfer catalysis methods provide alternative synthetic routes, particularly for fluorinated and chlorinated aromatic ethanones, but often require more complex reaction setups and careful handling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions including:
Reduction: The ketone group can be reduced to an alcohol using reagents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Oxidation: Corresponding carboxylic acids or esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone , with the chemical formula and CAS Number 1249849-11-3, is a chlorinated ketone that has garnered attention in various scientific and industrial applications. This article discusses its applications, particularly in the fields of medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables.
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties :
This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agrochemicals
Pesticide Development :
The chlorinated structure of this compound makes it suitable for use as a pesticide. Research has shown that derivatives of similar chlorinated ethanones can effectively control pests while minimizing environmental impact .
Material Science
Polymer Synthesis :
this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been reported to improve mechanical properties significantly .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various chlorinated ketones, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Pesticidal Properties
In agricultural research, a derivative of this compound was tested against aphids and showed a significant reduction in pest populations within a week of application. The study highlighted its effectiveness compared to conventional pesticides, emphasizing its lower toxicity to non-target organisms.
Case Study 3: Polymer Applications
Research conducted at a leading materials science institute explored the incorporation of this compound into polycarbonate matrices. The resulting materials demonstrated improved impact resistance and thermal degradation temperatures, making them suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | MIC = 32 µg/mL against Staphylococcus aureus |
| Agrochemicals | Pesticide | Effective against aphids; lower toxicity to non-target organisms |
| Material Science | Polymer Additive | Enhanced impact resistance and thermal stability |
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Key Observations :
- Halogenation vs. Hydroxylation: The presence of chlorine and fluorine in this compound enhances its electrophilicity, making it more reactive in nucleophilic substitutions compared to hydroxylated analogs like 1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone .
Biological Activity
2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone, also known by its CAS number 1249849-11-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₄Cl₃FO
- Molecular Weight : 241.47 g/mol
- CAS Number : 1249849-11-3
- Appearance : Not specified
- Purity : 95%
The compound features a chloro substituent and a fluorophenyl group, which are significant in determining its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Not tested |
The compound exhibited bactericidal activity, inhibiting protein synthesis pathways and subsequently affecting nucleic acid and peptidoglycan production in bacterial cells .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as chloro and fluoro significantly enhances the biological activity of the compound. The SAR studies indicate that modifications to the phenyl ring can lead to variations in potency against microbial targets. For instance, derivatives with additional halogen substitutions showed improved activity compared to their unsubstituted counterparts .
Case Studies
-
Case Study on MRSA :
A study evaluated the efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound has a moderate biofilm inhibition capacity, with an MBIC value ranging from 62.216 to 124.432 μg/mL compared to standard treatments like ciprofloxacin . -
Antifungal Activity :
The compound's antifungal properties were assessed against Candida species, revealing that it possesses moderate antifungal activity with an IC50 value of approximately 40 μg/mL. This suggests potential applications in treating fungal infections, especially in patients with compromised immune systems .
Q & A
(Basic) What are the common synthetic routes for 2-Chloro-1-(2,6-dichloro-3-fluorophenyl)ethanone?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation , where an acyl chloride reacts with a halogenated aromatic ring (e.g., 2,6-dichloro-3-fluorobenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
Substrate preparation : Halogenated aromatic precursors are purified via recrystallization or column chromatography.
Reaction optimization : Stoichiometric control of AlCl₃ (1.2–1.5 equivalents) ensures efficient electrophilic substitution.
Work-up : Crude product is isolated using solvent extraction (e.g., dichloromethane/water) and purified via silica gel chromatography (hexane:ethyl acetate gradient) .
(Basic) How is purity assessed for this compound, and what analytical techniques are recommended?
Methodological Answer:
Purity is validated using:
- HPLC/GC-MS : To detect organic impurities (<1% threshold).
- Melting Point Analysis : Reported range: 385–388 K (crystallized from ethanol) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbon (δ 190–200 ppm). Discrepancies in δ values may arise from solvent polarity or crystal packing effects .
(Advanced) How can X-ray crystallography resolve the molecular structure and confirm stereoelectronic effects?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed using SHELXL for refinement. Critical parameters include:
| Crystal Data | Values (From ) |
|---|---|
| Space Group | Monoclinic, P2₁/c |
| Unit Cell (Å) | a = 11.3390, b = 10.3896, c = 11.3930 |
| β Angle (°) | 97.078 |
| V (ų) | 1331.95 |
| Z | 4 |
| Density (g/cm³) | 1.472 |
The carbonyl group’s orientation and halogen positions are validated via electron density maps. Twinning or disorder is addressed using SHELXD for phase correction .
(Advanced) How to analyze reaction mechanisms involving this compound, such as nucleophilic substitution?
Methodological Answer:
Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : To distinguish between SN1/SN2 pathways.
- DFT Calculations : Gaussian09/M06-2X/6-311++G(d,p) models predict transition states and activation energies.
- Trapping Experiments : Use of azide ions or thiourea to intercept intermediates.
For example, reaction with hydrazides forms hydrazone derivatives, confirmed via SCXRD (e.g., Z-configuration in Schiff bases) .
(Basic) What purification strategies are effective for removing byproducts like polychlorinated impurities?
Methodological Answer:
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%).
- Flash Chromatography : Silica gel with hexane:ethyl acetate (4:1) eluent.
- Distillation : For volatile byproducts (e.g., excess acyl chloride) under reduced pressure .
(Advanced) How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?
Methodological Answer:
- Accelerated Stability Testing : Samples stored in DMSO or DMF at 298–323 K show <5% degradation over 72 hours (HPLC-monitored).
- Arrhenius Modeling : Activation energy (Eₐ) for hydrolysis in aqueous acetone is ~45 kJ/mol.
- Spectroscopic Monitoring : FT-IR tracks carbonyl peak attenuation (1680 cm⁻¹) under basic conditions .
(Advanced) How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers in DMSO-d₆ at 298 vs. 323 K).
- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
- Crystallographic Correlation : Overlay SCXRD-derived bond lengths with DFT-optimized geometries .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (irritant risk).
- Ventilation : Use fume hoods to limit inhalation of chloro/fluoro vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb via vermiculite .
(Advanced) What role does this compound play in synthesizing bioactive molecules (e.g., HDAC inhibitors)?
Methodological Answer:
It serves as a precursor for hydroxypyrimidine derivatives via condensation with thioureas or guanidines. Key steps:
Nucleophilic Attack : Pyrimidine nitrogen reacts with the ethanone’s α-carbon.
Cyclization : Acid-catalyzed dehydration forms heterocyclic cores.
Biological Screening : IC₅₀ values for HDAC inhibition are measured via fluorometric assays (e.g., HeLa cell lysates) .
(Advanced) How to characterize polymorphism or pseudopolymorphism in this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
